![molecular formula C12H14BF4NO2 B1445278 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine CAS No. 1128269-66-8](/img/structure/B1445278.png)
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14BF4NO2 and its molecular weight is 291.05 g/mol. The purity is usually 95%.
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Biological Activity
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, along with a dioxaborolane moiety. Its molecular formula is and it has a molecular weight of approximately 360.2 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of pyridine compounds often exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
- Case Study : A related compound demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value in the low micromolar range . Such findings suggest that this compound may also exhibit similar properties.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes potentially involved in cancer progression and inflammation. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer.
- Mechanism : Enzymatic assays have shown that compounds with similar structures can exhibit nanomolar-level inhibition against DYRK1A . This suggests that this compound could be explored for its potential as a DYRK1A inhibitor.
Antimicrobial Activity
Pyridine derivatives have been investigated for their antimicrobial properties against various pathogens. The incorporation of boron into the structure may enhance these properties.
- Research Findings : Some studies indicate that related compounds show promising activity against bacterial strains and fungi. For example, certain derivatives exhibited MIC values significantly lower than standard antibiotics .
Toxicological Profile
The safety profile of the compound is crucial for its development as a therapeutic agent. Preliminary data suggest that while there are irritant effects associated with the compound (H315: causes skin irritation; H319: causes serious eye irritation), further toxicological studies are needed to fully understand its safety profile in vivo .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with biological targets makes it suitable for the development of new drugs.
- Case Study : Research has shown that compounds with similar dioxaborolane structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. This compound's unique structure may enhance its efficacy and selectivity against cancer cells.
Catalysis
The presence of boron in the dioxaborolane moiety allows this compound to act as a catalyst in various organic reactions. Its application in cross-coupling reactions is particularly noteworthy.
- Example Reaction : In Suzuki-Miyaura coupling reactions, this compound can be utilized to couple aryl halides with boronic acids efficiently. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Material Science
The compound's unique properties also make it valuable in the field of material science. Its incorporation into polymers can enhance material characteristics such as thermal stability and mechanical strength.
- Research Insight : Studies indicate that incorporating boron-containing compounds into polymer matrices improves their resistance to heat and chemical degradation. This could lead to the development of advanced materials for aerospace and automotive applications.
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Pharmaceutical intermediate for drug development | Potential anti-cancer agent |
Catalysis | Catalyst in organic reactions (e.g., Suzuki-Miyaura coupling) | Efficient coupling of aryl halides with boronic acids |
Material Science | Enhances properties of polymers | Development of heat-resistant materials |
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZGFALKKFEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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